molecular formula C20H22N6O B12241353 3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile

3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12241353
M. Wt: 362.4 g/mol
InChI Key: XHNWQPUWZGRMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile stands out due to its unique structure, which allows for versatile interactions with various biological targets. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for synthetic chemistry.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H22N6O/c1-14-15(2)26-19(23-14)5-6-20(24-26)27-13-16-7-10-25(11-8-16)18-4-3-9-22-17(18)12-21/h3-6,9,16H,7-8,10-11,13H2,1-2H3

InChI Key

XHNWQPUWZGRMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=C(N=CC=C4)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.